N-(3-acetamidophenyl)-2-methoxyacetamide
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Overview
Description
N-(3-acetamidophenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.244. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activities
Research has shown that derivatives of N-[3-(acetylamino)phenyl]-2-methoxyacetamide exhibit anticonvulsant properties. The crystal structures of these compounds reveal specific stereochemical features that may contribute to their anticonvulsant activities, suggesting a potential for developing new therapeutic agents for epilepsy and seizure disorders (Camerman et al., 2005). Further studies demonstrate that substituents on the N-benzyl 2-acetamidoacetamides significantly influence their efficacy against seizures, underscoring the importance of the 2-acetamido substituent (Choi et al., 1996).
Anthelmintic Spectrum
Compounds structurally related to N-[3-(acetylamino)phenyl]-2-methoxyacetamide have been identified as potent anthelminthics, effective against a broad spectrum of nematodes and other parasitic infections in animals. Studies highlight the compound's efficacy and tolerance, indicating its potential in veterinary medicine (Wollweber et al., 1979).
Pharmacological Evaluation of Novel Derivatives
Novel derivatives of N-[3-(acetylamino)phenyl]-2-methoxyacetamide have been computationally and pharmacologically evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. These studies demonstrate the therapeutic potential of these compounds in treating various conditions, including cancer and inflammation (Faheem, 2018).
Histone Deacetylase Inhibition
The compound CI-994, closely related to N-[3-(acetylamino)phenyl]-2-methoxyacetamide, has been found to inhibit histone deacetylase (HDAC), causing histone hyperacetylation in colon carcinoma cells. This mechanism is suggested to be related to the compound's antitumor activity, offering insights into potential cancer therapies (Kraker et al., 2003).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of N-[3-(acetylamino)phenyl]-2-methoxyacetamide and its derivatives, providing valuable information on their chemical properties and potential applications in developing new drugs and materials (Zhong-cheng & Shu Wan-yin, 2002).
Mechanism of Action
Mode of Action
The specific mode of action of N-(3-acetamidophenyl)-2-methoxyacetamide The interaction of this compound with its targets and the resulting changes are subject to further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the bioavailability of the compound .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-9-4-3-5-10(6-9)13-11(15)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALGCTWWSVNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.